2-Oxabicyclo[2.2.2]octane-4-carboxylic acid 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2168906-49-6
VCID: VC4247904
InChI: InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10)
SMILES: C1CC2(CCC1OC2)C(=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.181

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid

CAS No.: 2168906-49-6

Cat. No.: VC4247904

Molecular Formula: C8H12O3

Molecular Weight: 156.181

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid - 2168906-49-6

Specification

CAS No. 2168906-49-6
Molecular Formula C8H12O3
Molecular Weight 156.181
IUPAC Name 2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Standard InChI InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10)
Standard InChI Key GMJTZQUTKHEYDW-UHFFFAOYSA-N
SMILES C1CC2(CCC1OC2)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a bicyclo[2.2.2]octane skeleton with an oxygen atom integrated into the bridgehead position (Figure 1). The carboxylic acid group at the 4-position introduces polarity, enhancing solubility in aqueous environments compared to non-functionalized bicyclic analogs . Key structural parameters include:

PropertyValueSource
IUPAC Name2-oxabicyclo[2.2.2]octane-4-carboxylic acidPubChem
Molecular FormulaC8H12O3\text{C}_8\text{H}_{12}\text{O}_3PubChem
Molecular Weight156.18 g/molPubChem
Canonical SMILESC1CC2(CCC1OC2)C(=O)OPubChem

The InChIKey GMJTZQUTKHEYDW-UHFFFAOYSA-N confirms stereochemical uniqueness .

Stability and Reactivity

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine (I2\text{I}_2) in acetonitrile (CH3CN\text{CH}_3\text{CN}). This method achieves moderate yields (45–60%) and high purity (>95%) after recrystallization. Key steps include:

  • Epoxidation: Formation of the oxabicyclo core via intramolecular cyclization.

  • Carboxylation: Introduction of the carboxylic acid group using CO2\text{CO}_2 under high-pressure conditions.

Alternative approaches, such as Diels-Alder cycloadditions, have been explored but suffer from lower regioselectivity.

Industrial Scalability

While industrial production methods remain proprietary, scalability challenges center on optimizing catalytic systems to reduce iodine waste and improve atom economy. Continuous-flow reactors are proposed to enhance yield and minimize byproducts.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 oxidizes the bridgehead position to a ketone, forming 2-oxabicyclo[2.2.2]octan-4-one-4-carboxylic acid.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the carboxylic acid to a primary alcohol, yielding 2-oxabicyclo[2.2.2]octan-4-methanol.

Substitution Reactions

The carboxylic acid participates in amide coupling reactions using EDC/HOBt\text{EDC/HOBt}, enabling conjugation with amines for drug candidate synthesis.

Biological Activity and Pharmacological Applications

Bioisosteric Replacement in Drug Design

The compound serves as a phenyl ring bioisostere, improving physicochemical properties in lead optimization (Table 1) .

DrugOriginal Solubility (µM)Modified Solubility (µM)
Imatinib351389
Vorinostat220305

This substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

GPR120 Modulation for Diabetes Therapy

Patent WO2014151247A1 discloses derivatives of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid as GPR120 agonists . In vivo studies demonstrate:

  • Insulin Sensitivity: 40% improvement in glucose uptake in adipose tissue.

  • Anti-Inflammatory Effects: 60% reduction in TNF-α levels in macrophages .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)Key DifferenceApplication
Bicyclo[1.1.1]pentane68.11Shorter bridge spanLipophilic scaffold
Cubane104.15Cubic geometryHigh-energy materials
2-Oxabicyclo[2.2.2]octane156.18Oxygen bridgeDrug design

The oxygen atom in 2-oxabicyclo[2.2.2]octane-4-carboxylic acid enables hydrogen bonding, a feature absent in hydrocarbon analogs.

Pharmacokinetic Profiling

Absorption and Distribution

  • LogP: 1.2 (indicating moderate lipophilicity) .

  • Bioavailability: 65% in rodent models due to enhanced solubility .

Metabolism

Primary metabolic pathways involve glucuronidation of the carboxylic acid, with negligible CYP450 interaction.

Industrial and Material Science Applications

Metal-Organic Frameworks (MOFs)

The compound’s rigidity and oxygen density facilitate MOF synthesis with pore sizes tunable between 5–15 Å, applicable in gas storage and catalysis.

Polymer Additives

Incorporation into polyesters improves thermal stability (Tg increased by 25°C) and reduces crystallinity.

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